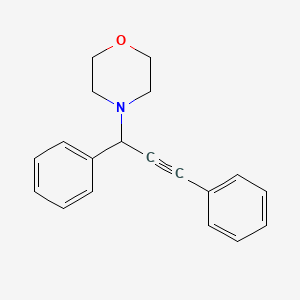![molecular formula C10H7N5O2 B14309064 1-[(4-Azidobenzoyl)oxy]-1H-imidazole CAS No. 114567-90-7](/img/no-structure.png)
1-[(4-Azidobenzoyl)oxy]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Azidobenzoyl)oxy]-1H-imidazole is a compound that features both an azide group and an imidazole ring The azide group is known for its reactivity, particularly in click chemistry, while the imidazole ring is a common motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Azidobenzoyl)oxy]-1H-imidazole typically involves the following steps:
Formation of 4-azidobenzoic acid: This can be achieved by reacting 4-aminobenzoic acid with sodium nitrite and sodium azide under acidic conditions.
Esterification: The 4-azidobenzoic acid is then esterified with 1H-imidazole-1-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of esterification and azide chemistry would apply. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Azidobenzoyl)oxy]-1H-imidazole can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Reduction: Triphenylphosphine or other reducing agents.
Major Products:
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Applications De Recherche Scientifique
1-[(4-Azidobenzoyl)oxy]-1H-imidazole has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Potentially used in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a building block in drug design.
Industry: Used in the development of new materials with specific properties.
Propriétés
| 114567-90-7 | |
Formule moléculaire |
C10H7N5O2 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
imidazol-1-yl 4-azidobenzoate |
InChI |
InChI=1S/C10H7N5O2/c11-14-13-9-3-1-8(2-4-9)10(16)17-15-6-5-12-7-15/h1-7H |
Clé InChI |
BDRGWARVCUYSTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)ON2C=CN=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)




![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)


